

A Comprehensive Technical Guide to Prop-1-ene: IUPAC Nomenclature, Structure, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *prop-1-ene*

Cat. No.: B156429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-ene, commonly known as propylene, is a fundamental three-carbon alkene that serves as a critical building block in the chemical industry, most notably as the monomer for polypropylene. Its reactivity, governed by the presence of a carbon-carbon double bond, makes it a versatile precursor for the synthesis of a wide array of organic compounds. This guide provides an in-depth overview of the IUPAC nomenclature, molecular structure, physicochemical properties, and key reactive pathways of **prop-1-ene**, with a focus on electrophilic addition reactions. Detailed experimental methodologies and visual diagrams of reaction mechanisms are included to support advanced research and development applications.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the alkene with the chemical formula C_3H_6 is **prop-1-ene**. The name is derived as follows:

- "Prop-" indicates a three-carbon chain.
- "-ene" signifies the presence of a carbon-carbon double bond.

- "-1-" specifies that the double bond is located between the first and second carbon atoms of the chain.

While "**prop-1-ene**" is the unambiguous IUPAC designation, the compound is frequently referred to as "propene". This is because in a three-carbon chain, the double bond can only exist at the first position to maintain the longest carbon chain containing the double bond, making the numerical locator redundant.

Structurally, **prop-1-ene** consists of a methyl group attached to a vinyl group. The two carbon atoms of the double bond (C1 and C2) are sp^2 hybridized, exhibiting trigonal planar geometry, while the methyl carbon (C3) is sp^3 hybridized with a tetrahedral geometry.

Molecular Geometry

The geometry of **prop-1-ene** has been determined through various spectroscopic and computational methods. The bond angles around the sp^2 hybridized carbons are approximately 120° , while the angles around the sp^3 hybridized carbon are close to the ideal tetrahedral angle of 109.5° .

Physicochemical Properties

Prop-1-ene is a colorless, flammable gas at room temperature and pressure with a faint hydrocarbon-like odor.^[1] Its key physical and chemical properties are summarized in the table below.

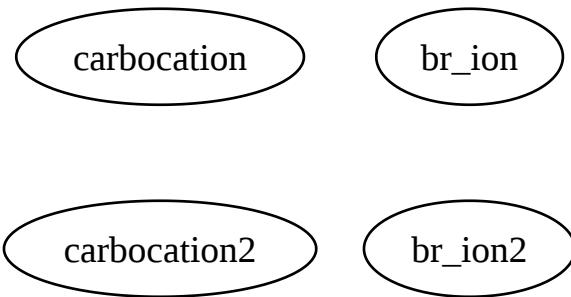
Property	Value
Chemical Formula	C ₃ H ₆
Molar Mass	42.081 g/mol
Melting Point	-185.2 °C
Boiling Point	-47.4 °C
Density (liquid at -47.7°C)	0.610 g/mL
C=C Bond Length	1.353 Å
C-C Bond Length	1.488 Å
C-C=C Bond Angle	124.8°
Dipole Moment	0.36 D

Sources:

Chemical Reactivity and Key Reactions

The presence of the electron-rich pi (π) bond in the C=C double bond makes **prop-1-ene** susceptible to attack by electrophiles. Its typical reactions are addition and polymerization.[\[2\]](#)[\[3\]](#)

Electrophilic Addition Reactions


A hallmark of alkene chemistry is the electrophilic addition reaction. In the case of an unsymmetrical alkene like **prop-1-ene**, the regioselectivity of the addition of protic acids (HX) is governed by Markovnikov's Rule.

Markovnikov's Rule States: When a protic acid (HX) is added to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that already has the greater number of hydrogen atoms.

A quintessential example is the reaction of **prop-1-ene** with hydrogen bromide (HBr), which predominantly yields 2-bromopropane. This is because the reaction proceeds through the more stable secondary carbocation intermediate rather than the less stable primary carbocation.

The reaction mechanism involves two main steps:

- The electrophilic attack of H⁺ on the **prop-1-ene** double bond, forming the most stable carbocation.
- The nucleophilic attack of the bromide ion (Br⁻) on the carbocation.

[Click to download full resolution via product page](#)

Caption: Electrophilic addition of HBr to **prop-1-ene**.

Polymerization

Prop-1-ene is the monomer for the production of polypropylene, a widely used thermoplastic polymer. This polymerization is typically carried out in the presence of a Ziegler-Natta or metallocene catalyst.

Experimental Protocols

Synthesis of 2-Bromopropane from Prop-1-ene

This protocol describes the laboratory-scale synthesis of 2-bromopropane via the electrophilic addition of hydrogen bromide to **prop-1-ene**.

Materials:

- **Prop-1-ene** gas
- Anhydrous Hydrogen Bromide (HBr) gas
- A suitable inert solvent (e.g., dichloromethane or pentane), cooled to -78 °C

- Drying tube (e.g., with calcium chloride)
- Cold bath (e.g., dry ice/acetone)
- Gas dispersion tube

Procedure:

- Set up a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution), and a low-temperature thermometer.
- Charge the flask with the chosen inert solvent and cool it to -78 °C using the cold bath.
- Bubble a slow stream of **prop-1-ene** gas through the cold solvent until a desired amount has dissolved (this can be monitored by mass).
- Once the **prop-1-ene** is dissolved, begin bubbling a slow, steady stream of anhydrous HBr gas through the solution. Ensure the temperature is maintained at -78 °C.
- The reaction is typically rapid. The progress can be monitored by techniques such as thin-layer chromatography (TLC) if a non-volatile derivative is expected, or by taking aliquots for GC-MS analysis.
- Once the reaction is complete, stop the flow of HBr and slowly warm the reaction mixture to room temperature, allowing any excess dissolved gases to be safely vented through the scrubber.
- The resulting solution contains 2-bromopropane. The solvent can be removed under reduced pressure (rotary evaporation).
- The crude 2-bromopropane can be purified by fractional distillation.

Safety Precautions: **Prop-1-ene** and hydrogen bromide are hazardous gases. This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. The use of a cold bath requires careful handling to avoid cryogenic burns.

Visualization of Prop-1-ene Structure

The following diagram illustrates the molecular structure of **prop-1-ene**, highlighting the different types of carbon atoms and the double bond.

Caption: Structure of **Prop-1-ene** with carbon hybridization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Prop-1-ene: IUPAC Nomenclature, Structure, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156429#prop-1-ene-iupac-nomenclature-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com